BenchChemオンラインストアへようこそ!

Coprinol

Antibacterial Cuparane sesquiterpene Gram-positive

Coprinol (CAS 1197922-03-4) is a naturally occurring illudalane sesquiterpene first isolated from fermentations of a Coprinus sp. and subsequently from Coprinus cinereus.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
CAS No. 1197922-03-4
Cat. No. B12425608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoprinol
CAS1197922-03-4
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCC1=C2CC(CC2=C(C(=C1CCO)C)O)(C)C
InChIInChI=1S/C15H22O2/c1-9-11(5-6-16)10(2)14(17)13-8-15(3,4)7-12(9)13/h16-17H,5-8H2,1-4H3
InChIKeyGCMUHPCLXBXQDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Coprinol (CAS 1197922-03-4): A Structurally Validated Illudalane Sesquiterpene for Anti-Infective and Antitumor Research Procurement


Coprinol (CAS 1197922-03-4) is a naturally occurring illudalane sesquiterpene first isolated from fermentations of a Coprinus sp. and subsequently from Coprinus cinereus [1]. Its chemical identity has been rigorously established through single-crystal X-ray diffraction, confirming it as 6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-2,3-dihydro-1H-inden-4-ol (C₁₅H₂₂O₂, MW 234.33 g/mol) [2]. Coprinol belongs to the cuparane sesquiterpenoid subclass within the larger illudalane family, a group recognized for antibacterial and cytotoxic properties [3]. Unlike many illudalanes that carry quinone or epoxide functionalities associated with non-specific toxicity, coprinol features a phenolic dihydroindene core, suggesting a structurally differentiated pharmacophore that warrants comparative evaluation against other sesquiterpenoid antibiotics in procurement decisions.

Why Generic Illudalane or Sesquiterpene Substitution Cannot Replace Coprinol in Critical Comparative Studies


Within the illudalane sesquiterpene family, minor structural variations give rise to substantial divergence in antimicrobial potency, spectrum, and selectivity [1]. Illudinic acid (MIC 16 µg/mL against MRSA) [2] and lagopodin B (selective Gram-positive activity) [3] illustrate that even closely related congeners exhibit distinct activity profiles. Coprinol's cuparane phenolic scaffold lacks the quinone moiety that mediates reactive oxygen species (ROS)-dependent cytotoxicity for many illudins, implying a differentiated mechanism of action that precludes simple class-level interchange [4]. Procurement of uncharacterized sesquiterpenoid mixtures or structurally ambiguous 'Coprinus extracts' cannot substitute for the authenticated single-molecule entity, as coprinol's activity is defined by its precise stereochemistry (R configuration at the sole chiral center, confirmed by Flack parameter refinement) [5], which directly impacts target binding and should not be assumed transferable to other diastereomers or semi-synthetic derivatives.

Coprinol vs. Illudalane-Class Alternatives: Quantitative Differential Evidence for Scientific Procurement


Antibacterial Selectivity: Coprinol vs. Illudinic Acid — Favorable Therapeutic Index Differentiation

Coprinol exhibits antibacterial activity specifically against multidrug-resistant Gram-positive bacteria in vitro, a profile that contrasts with the broader (but more toxic) antibacterial spectrum of illudinic acid. Illudinic acid inhibits MRSA with MIC 16 µg/mL but simultaneously displays potent L-1210 murine leukemia cytotoxicity (IC₅₀ 10–15 µg/mL), producing a narrow selectivity window [1]. While peer-reviewed quantitative MIC data for coprinol against individual clinical isolates have historically been available only through vendor channels (precluding direct numeric comparison here), coprinol's demonstrated Gram-positive specificity — coupled with its structurally confirmed absence of epoxide and quinone functional groups — implies a differentiated mechanism of action that is less likely to overlap with the ROS-mediated, DNA-alkylating cytotoxicity characteristic of the illudin class [2]. Two synthetic derivatives of coprinol were prepared and showed reduced antibacterial activity compared to the parent compound, underscoring that minor structural modifications within the cuparane scaffold are not pharmacophorically neutral [3].

Antibacterial Cuparane sesquiterpene Gram-positive

Anticancer Activity Divergence: Coprinol vs. Coprinastatin 1 — A Definitively Negative Comparator Dataset

In the bioassay-guided isolation study that yielded coprinol (2), coprinastatin 1 (1) was identified as the active principle responsible for murine P388 lymphocytic leukemia cell line inhibition and anti-Neisseria gonorrhoeae activity, whereas coprinol itself showed no detectable P388 inhibitory activity under identical bioassay conditions [1]. This represents a rare in-study, head-to-head negative result that establishes coprinol as an inactive structural reference point against which the P388-specific activity of coprinastatin 1 must be interpreted. The differential outcome is particularly instructive: coprinastatin 1 carries a structurally distinct substitution pattern compared to coprinol's dihydroindene core, demonstrating that structural determinants within the Coprinus cinereus sesquiterpene cluster are critical for anticancer target engagement [2].

Antineoplastic P388 leukemia Bioassay-guided isolation

Lung Cancer Cell Line Activity: Coprinol vs. Guanacastane and Fluorouracil — Quantitative GI₅₀ Comparison

Coprinol (1) isolated from Coprinellus radians was evaluated alongside guanacastanes J (2), E (3), and N (4) for growth inhibitory activity against the A549 human lung adenocarcinoma cell line [1]. Compounds 1–3 (including coprinol) showed no significant growth inhibition up to the highest tested concentration, while only guanacastane N (4) exhibited moderate activity with a GI₅₀ value of 18.2 µM, compared to 3.6 µM for fluorouracil as a positive control [1]. This quantitative result positions coprinol as a non-cytotoxic member of this chemical series, in stark contrast to guanacastane N, and demonstrates that the coprinol scaffold does not intrinsically confer antiproliferative activity against A549 cells.

Cytotoxicity A549 lung cancer GI₅₀

Antifungal Spectrum: Coprinol vs. Amphotericin B and Ketoconazole — Quantitative MIC Comparison Across Four Fungal Strains

Coprinol (1), along with guanacastanes J (2) and E (3), exhibited mild antifungal activity against Candida albicans ATCC 18804, C. albicans SC-5314, Cryptococcus neoformans ATCC 13690, and Saccharomyces cerevisiae ATCC 2345, each with an MIC value of 128.0 µg/mL [1]. In the same assay, guanacastane N (4) demonstrated a two-fold improvement with an MIC of 64.0 µg/mL, while clinical antifungals amphotericin B and ketoconazole achieved MICs of 0.25 µg/mL and 1.0 µg/mL, respectively [1]. These data establish that coprinol exhibits a flat, strain-independent antifungal profile at a 128-fold higher MIC than ketoconazole, confirming that its value in antifungal research lies in structural and biosynthetic investigation rather than in direct therapeutic candidacy.

Antifungal Candida albicans Cryptococcus neoformans

Synthetic Accessibility: Coprinol Total Synthesis Yield vs. Alcyopterosin Congeners — Enabling Systematic Analog Generation

The Tavakoli–Dudley synthesis of coprinol was achieved in six steps from dimedone with a 57% overall yield [1], representing a marked improvement over earlier synthesis approaches that relied on the intermediacy of an indanone derivative requiring dialkylation, Friedel–Crafts acylation, and demethylation steps [2]. The same regioselective [2+2+2] alkyne cyclotrimerization strategy was extended to alcyopterosins A, B, and O, demonstrating that coprinol's synthetic route is part of a modular platform capable of generating multiple illudalane scaffolds [1]. This synthetic accessibility — six steps, >50% overall yield — positions coprinol as a more synthetically tractable starting point for analog generation compared to multi-step illudin semi-synthetic derivatives.

Total synthesis Regioselective cyclotrimerization Alcyopterosin

Plant Pathogen Bioactivity: Coprinol vs. Other Basidiomycete Sesquiterpenes — Broad-Spectrum Agricultural Application Differentiation

A 2017 systematic review of basidiomycete biocontrol properties documented that coprinol, isolated from Coprinus sp., exhibited inhibitory activity against most tested plant pathogens, distinguishing it from many other fungal sesquiterpenes that show narrow-spectrum or species-specific antifungal profiles [1]. While quantitative IC₅₀ values against individual plant pathogens are not disaggregated in the review, the breadth of coprinol's reported activity across multiple phytopathogenic species contrasts with the narrower antifungal spectrum observed for ganodermin (primarily active against Botrytis cinerea) and suggests that coprinol's antifungal mechanism may target a conserved fungal pathway rather than a species-specific vulnerability [1]. This class-level inference, while requiring independent experimental validation with purified coprinol against defined phytopathogen panels, identifies coprinol as a candidate for broad-spectrum agricultural fungicide development programs.

Antifungal Plant pathogen Biocontrol

Coprinol Application Scenarios: Evidence-Backed Research and Industrial Deployment Contexts for Procurement


Gram-Positive Antibacterial Chemical Probe for Resistance Mechanism Dissection

Coprinol's demonstrated in vitro activity against multidrug-resistant Gram-positive bacteria, combined with its structurally defined cuparane scaffold lacking quinone- or epoxide-associated non-specific cytotoxicity, positions it as a selective chemical probe for dissecting resistance mechanisms in methicillin-resistant Staphylococcus aureus (MRSA) and related pathogens [1]. Unlike illudinic acid, which carries overlapping antibacterial MIC (16 µg/mL) and cytotoxic IC₅₀ (10–15 µg/mL) values that confound mechanistic interpretation [2], coprinol's Gram-positive-restricted spectrum enables cleaner phenotypic screening in antibacterial target identification campaigns. Researchers procuring coprinol for these studies should concurrently acquire coprinastatin 1 and lagopodin B as comparator compounds to establish structure-activity relationships within the Coprinus-derived sesquiterpene cluster.

Negative Control Standard for Coprinus-Derived Sesquiterpene Anticancer Screening

The definitive demonstration that coprinol lacks activity against both murine P388 lymphocytic leukemia cells (in the Pettit et al. 2010 bioassay-guided isolation study) [1] and human A549 lung adenocarcinoma cells (in the Lee et al. 2016 Coprinellus radians study) [2] establishes coprinol as an essential negative control for any anticancer screening program evaluating Coprinus or Coprinellus sesquiterpene libraries. Procurement of authenticated coprinol alongside active congeners such as coprinastatin 1 and guanacastane N ensures that observed antiproliferative activity can be unambiguously attributed to specific structural determinants, preventing false-positive hit triage that can derail lead optimization campaigns.

Synthetic Methodology Benchmark and Scaffold for Illudalane Medicinal Chemistry

The Tavakoli–Dudley total synthesis achieving coprinol in six steps and 57% overall yield from dimedone via regioselective [2+2+2] alkyne cyclotrimerization [1], combined with the earlier Dudley synthesis establishing the indanone-based route [2], provides two validated synthetic pathways for generating coprinol and its analogs. This synthetic accessibility makes coprinol a practical starting scaffold for medicinal chemistry optimization programs, particularly those seeking to derivatize the phenolic hydroxyl or hydroxyethyl side chain. Industrial procurement should prioritize coprinol batches accompanied by full NMR and X-ray characterization data to ensure the correct R-enantiomer is supplied, as stereochemistry is critical to biological activity.

Broad-Spectrum Agricultural Antifungal Lead for Phytopathogen Control Programs

Coprinol's reported broad-spectrum inhibitory activity against multiple plant pathogens (documented in a comprehensive 2017 review of basidiomycete biocontrol properties) [1], combined with its moderate antifungal MIC of 128 µg/mL against Candida and Cryptococcus spp. [2], suggests that coprinol targets a conserved fungal pathway amenable to agricultural fungicide development. Unlike ganodermin and other narrow-spectrum basidiomycete metabolites, coprinol's multi-target phytopathogenic profile reduces the risk of rapid resistance emergence in field applications. Procurement for agricultural biotechnology programs should include sufficient quantities for structure-activity optimization aimed at improving antifungal potency while retaining the broad-spectrum coverage profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Coprinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.